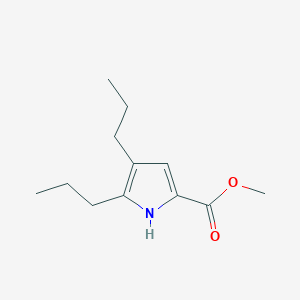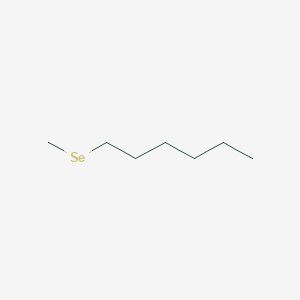![molecular formula C70H88S3 B14202631 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene CAS No. 873651-39-9](/img/structure/B14202631.png)
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thiophene core substituted with fluorenyl groups, which are further modified with dioctyl chains. The presence of these groups imparts specific electronic and optical properties, making it valuable in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-dioctylfluorene: This is achieved through the alkylation of fluorene with octyl bromide in the presence of a strong base like potassium tert-butoxide.
Bromination: The 9,9-dioctylfluorene is then brominated using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Suzuki Coupling: The brominated product undergoes Suzuki coupling with thiophene-2-boronic acid in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate reagents like NBS for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms at specific positions.
Applications De Recherche Scientifique
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and nanocomposites.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials for electronic devices and sensors.
Mécanisme D'action
The mechanism of action of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is primarily based on its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it suitable for use in electronic and photonic devices. The dioctyl chains enhance solubility and processability, facilitating its incorporation into various materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(9,9-diphenylfluoren-2-yl)thiophene: Similar structure but with diphenyl groups instead of dioctyl chains.
4,8-bis(5-(9,9-dioctylfluoren-2-yl)-2-thiophene)benzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Contains additional thiadiazole rings, offering different electronic properties.
Uniqueness
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene stands out due to its unique combination of electronic properties and solubility, making it highly versatile for various applications in organic electronics and materials science.
Propriétés
Numéro CAS |
873651-39-9 |
|---|---|
Formule moléculaire |
C70H88S3 |
Poids moléculaire |
1025.6 g/mol |
Nom IUPAC |
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C70H88S3/c1-5-9-13-17-21-29-47-69(48-30-22-18-14-10-6-2)59-35-27-25-33-55(59)57-39-37-53(51-61(57)69)63-41-43-65(71-63)67-45-46-68(73-67)66-44-42-64(72-66)54-38-40-58-56-34-26-28-36-60(56)70(62(58)52-54,49-31-23-19-15-11-7-3)50-32-24-20-16-12-8-4/h25-28,33-46,51-52H,5-24,29-32,47-50H2,1-4H3 |
Clé InChI |
ZWIJOOCIGZJMIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


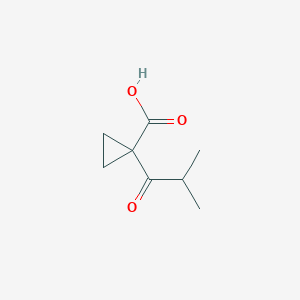
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
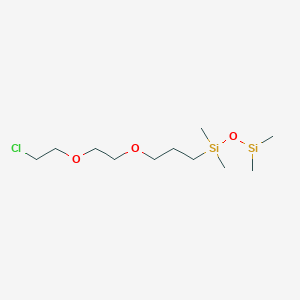


![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
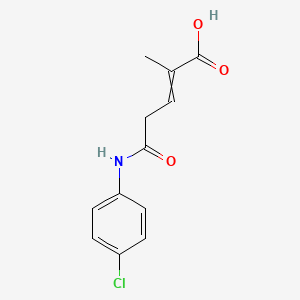
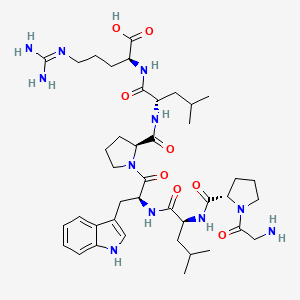
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
